molecular formula C8H6ClN B1589904 2-Chloro-5-methylbenzonitrile CAS No. 4387-32-0

2-Chloro-5-methylbenzonitrile

Cat. No.: B1589904
CAS No.: 4387-32-0
M. Wt: 151.59 g/mol
InChI Key: ZTIPZBJOLLKLTB-UHFFFAOYSA-N
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Description

2-Chloro-5-methylbenzonitrile is an organic compound with the molecular formula C8H6ClN. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the fifth position. This compound is a colorless to pale yellow solid and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-methylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 2-chlorotoluene with a nitrile source under specific conditions. For instance, the ammoxidation of 2-chlorotoluene in the presence of a catalyst such as vanadium pentoxide supported on alumina can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include elevated temperatures and pressures to facilitate the conversion of 2-chlorotoluene to the desired nitrile compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide or thiourea, typically under reflux conditions.

    Oxidation Reactions: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium are frequently used.

Major Products Formed:

Scientific Research Applications

2-Chloro-5-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-methylbenzonitrile depends on its specific application. In chemical reactions, the chlorine atom and the nitrile group can participate in various transformations, leading to the formation of new compounds. The molecular targets and pathways involved in its biological activities are often related to its ability to interact with specific enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-methylbenzonitrile is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and the types of reactions it undergoes. This unique substitution pattern can also affect its physical properties and its applications in various fields .

Properties

IUPAC Name

2-chloro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIPZBJOLLKLTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502470
Record name 2-Chloro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4387-32-0
Record name 2-Chloro-5-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4387-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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